molecular formula C19H16ClN3O4 B14990149 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14990149
M. Wt: 385.8 g/mol
InChI Key: MZSBVYDYHVSOIR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.

    Attachment of the dimethoxyphenyl group: This is usually done through a coupling reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the pyridazine ring.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

    Coupling reactions: These reactions can be used to attach additional functional groups to the compound, potentially enhancing its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes, particularly those involving pyridazine derivatives.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea: This compound has a similar structure but different functional groups, leading to different biological activities.

    1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea: Another similar compound with variations in the position of the methoxy groups, affecting its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-26-14-6-7-17(27-2)15(11-14)21-19(25)18-16(24)8-9-23(22-18)13-5-3-4-12(20)10-13/h3-11H,1-2H3,(H,21,25)

InChI Key

MZSBVYDYHVSOIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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